molecular formula C22H20N4O B12895654 2-({Bis[(pyridin-2-yl)methyl]amino}methyl)quinolin-8-ol CAS No. 648896-31-5

2-({Bis[(pyridin-2-yl)methyl]amino}methyl)quinolin-8-ol

Cat. No.: B12895654
CAS No.: 648896-31-5
M. Wt: 356.4 g/mol
InChI Key: ACZGKJKOUXXCEU-UHFFFAOYSA-N
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Description

2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol is a complex organic compound known for its unique structure and properties. It is a derivative of quinolinol and contains both pyridine and quinoline moieties, making it a versatile ligand in coordination chemistry. This compound is often used in the synthesis of fluorescent probes and chelating agents due to its ability to form stable complexes with various metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline-5-carbaldehyde with bis(pyridin-2-ylmethyl)amine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is carried out in dichloromethane at room temperature for 24 hours. The product is then purified by chromatography on silica gel using ethyl acetate as the eluent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Employed in the development of fluorescent probes for detecting metal ions in biological samples.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its metal-chelating properties.

    Industry: Utilized in the synthesis of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds involving the nitrogen atoms of the pyridine rings and the oxygen atom of the quinoline moiety. This chelation process can influence various biochemical pathways and is the basis for its use in fluorescent probes and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Bis(pyridin-2-ylmethyl)amine: A simpler ligand that also forms stable metal complexes but lacks the quinoline moiety.

    8-Hydroxyquinoline: A well-known chelating agent with a simpler structure compared to 2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol.

    Di-(2-picolyl)amine: Another ligand with high selectivity for zinc ions, similar to 2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol.

Uniqueness

2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol is unique due to its combination of pyridine and quinoline moieties, which enhances its chelating ability and makes it a versatile ligand for various applications. Its ability to form stable complexes with a wide range of metal ions sets it apart from simpler ligands.

Biological Activity

2-({Bis[(pyridin-2-yl)methyl]amino}methyl)quinolin-8-ol is a complex organic compound with a distinctive structure that combines a quinoline core with bis(pyridin-2-yl)methylamine groups. This unique configuration not only enhances its chemical properties but also suggests significant biological activity, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N4OC_{22}H_{20}N_{4}O, with a molecular weight of 356.4 g/mol. The compound features a quinoline moiety, which is known for its fluorescent properties, making it a potential candidate for applications in cellular imaging and tracking biological processes.

PropertyValue
CAS Number 648896-31-5
Molecular Formula C22H20N4O
Molecular Weight 356.4 g/mol
IUPAC Name 2-[[bis(pyridin-2-ylmethyl)amino]methyl]quinolin-8-ol
Fluorescence Yes

Synthesis

The synthesis of this compound typically involves the reaction of 8-hydroxyquinoline with bis(pyridin-2-yl)methylamine in the presence of sodium triacetoxyborohydride as a reducing agent. This reaction is conducted under controlled conditions to ensure high yields and structural integrity of the product.

Antitumor Properties

Research indicates that compounds structurally similar to this compound exhibit notable antitumor activity. For instance, studies have shown that derivatives of quinolinol can inhibit the growth of various cancer cell lines by inducing apoptosis and downregulating oncogenes such as MYC in lymphoma cells .

In vitro studies have demonstrated that treatment with related compounds leads to a significant increase in the sub-G1 phase of the cell cycle, indicating apoptotic activity . The mechanism involves modulation of enhancer RNA expression and histone modifications, which are critical for gene regulation in cancer cells.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar quinoline derivatives have been reported to possess antibacterial properties against a range of pathogens, suggesting that this compound may exhibit comparable efficacy.

Case Studies and Research Findings

  • Cancer Cell Lines : A study focusing on Burkitt lymphoma and diffuse large B-cell lymphoma indicated that treatment with quinolinol derivatives led to significant growth inhibition across various cell lines, highlighting their potential as therapeutic agents .
  • Mechanistic Insights : Research has provided insights into the mechanism of action, revealing that these compounds can alter chromatin states and gene expression profiles, further supporting their role in cancer therapy .
  • Fluorescent Probes : The fluorescence properties of this compound make it suitable for use as a probe in biological imaging, allowing real-time monitoring of cellular processes.

Properties

CAS No.

648896-31-5

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

2-[[bis(pyridin-2-ylmethyl)amino]methyl]quinolin-8-ol

InChI

InChI=1S/C22H20N4O/c27-21-9-5-6-17-10-11-20(25-22(17)21)16-26(14-18-7-1-3-12-23-18)15-19-8-2-4-13-24-19/h1-13,27H,14-16H2

InChI Key

ACZGKJKOUXXCEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=NC3=C(C=CC=C3O)C=C2)CC4=CC=CC=N4

Origin of Product

United States

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